
N,2,6-trimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
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Overview
Description
N,2,6-trimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is an organic compound with the molecular formula C15H22BNO3. It is a derivative of benzamide and contains a boronic ester group, which is known for its utility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,2,6-trimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide typically involves the reaction of 2,6-dimethylbenzoyl chloride with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boronic ester .
Industrial Production Methods
The use of continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
N,2,6-trimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide undergoes several types of chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl compounds.
Oxidation: The boronic ester group can be oxidized to form the corresponding phenol.
Hydrolysis: In the presence of water, the boronic ester can hydrolyze to form the corresponding boronic acid.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or sodium perborate for oxidation reactions.
Aqueous Solutions: For hydrolysis reactions.
Major Products
Biaryl Compounds: Formed from Suzuki-Miyaura cross-coupling.
Phenols: Formed from oxidation of the boronic ester.
Boronic Acids: Formed from hydrolysis of the boronic ester.
Scientific Research Applications
N,2,6-trimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is an organic compound with a unique structure and functional groups, holding significant applications in various scientific research fields. Its molecular formula is C16H24BNO3, featuring a boronic acid pinacol ester group, crucial in organic synthesis, especially in Suzuki reactions. The compound's structure includes a benzamide moiety with a boron-containing group, enhancing its reactivity and versatility in chemical transformations.
Applications
This compound is used in a variety of fields:
- Organic Synthesis: It serves as a reagent in Suzuki cross-coupling reactions, facilitating the formation of carbon-carbon bonds . The boronic ester group allows for selective reactions with various organic halides or triflates, creating complex molecules.
- Biochemical Research: Boronic acid derivatives in the compound interact with biological molecules through covalent bonding, influencing enzyme activity, cellular processes, and modulating signaling pathways and gene expression. This makes them valuable in biochemical research and potential therapeutic applications.
- Pharmaceutical Chemistry: The compound is a building block for synthesizing drug candidates. Its unique structure allows medicinal chemists to explore new chemical entities with desired biological activities.
Interaction Studies
Interaction studies involving this compound have revealed the reactivity of boronic acid derivatives with biological targets. These derivatives can form stable complexes with biomolecules like proteins and nucleic acids. These interactions can influence cellular functions and metabolic pathways.
Production
The synthesis of this compound typically involves several steps, and for industrial production, continuous flow reactors may be used to optimize reaction efficiency and yield while maintaining high purity.
Mechanism of Action
The mechanism of action of N,2,6-trimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide primarily involves its role as a boronic ester in Suzuki-Miyaura cross-coupling reactions. The boronic ester reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl compounds. The palladium catalyst facilitates the formation of a palladium-boron intermediate, which then undergoes transmetalation and reductive elimination to form the final biaryl product .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid Pinacol Ester: Similar boronic ester used in Suzuki-Miyaura cross-coupling.
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: Another boronic ester with similar reactivity.
2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Used in similar borylation reactions.
Uniqueness
N,2,6-trimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is unique due to its specific substitution pattern on the benzamide ring, which can influence its reactivity and selectivity in chemical reactions. This makes it a valuable reagent in organic synthesis and medicinal chemistry .
Biological Activity
N,2,6-trimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is an organic compound with a complex structure that includes a boronic acid pinacol ester group. Its molecular formula is C16H24BNO3, and it is characterized by its unique functional groups that enhance its reactivity in various chemical transformations. This compound has potential applications in biochemical research and therapeutic contexts due to its interactions with biological molecules.
Structural Characteristics
The compound features a benzamide moiety substituted with a boron-containing group. This structure is significant for its potential biological activity:
Feature | Description |
---|---|
Molecular Formula | C16H24BNO3 |
Key Functional Group | Boronic acid pinacol ester |
Potential Applications | Organic synthesis, biochemical research |
Biological Interactions
While specific biological targets for this compound remain largely unexplored, compounds containing boronic acid derivatives are known to interact with various biological molecules through covalent bonding. These interactions can modulate enzyme activity and influence cellular processes such as signaling pathways and gene expression.
- Enzyme Inhibition : Boronic acids can act as inhibitors for certain enzymes by forming stable complexes.
- Cellular Signaling Modulation : The compound may influence signaling pathways relevant to cell growth and differentiation.
- Gene Expression Regulation : Interactions with nucleic acids could potentially alter gene expression patterns.
Case Studies and Research Findings
Research into similar compounds has demonstrated significant biological activities. For example:
- A study on non-nucleoside inhibitors of the NS5B RNA-dependent RNA polymerase revealed that structural modifications can lead to potent inhibition of viral replication . This suggests that similar modifications in this compound might yield compounds with significant antiviral activity.
- Another study highlighted the antimicrobial properties of related compounds against Escherichia coli and Staphylococcus aureus, indicating that structural elements could be optimized for enhanced efficacy .
Comparative Analysis of Related Compounds
To better understand the potential of this compound in biological contexts, a comparison with other boronic acid derivatives is useful:
Compound | Molecular Formula | Biological Activity |
---|---|---|
N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | C16H24BNO3 | Moderate enzyme inhibition |
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | C15H22BNO3 | Antimicrobial activity against Gram-positive bacteria |
Q & A
Q. Basic: What synthetic methodologies are commonly employed to prepare N,2,6-trimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide?
The synthesis typically involves Suzuki-Miyaura cross-coupling ( ), where the boronate ester moiety is coupled to a halogenated benzamide precursor. For example, a brominated or iodinated benzamide intermediate (e.g., 4-bromo-N,2,6-trimethylbenzamide) can react with bis(pinacolato)diboron or a pre-formed boronate ester under palladium catalysis. Key steps include:
- Borylation : Using Pd(dppf)Cl₂ or Pd(PPh₃)₄ as catalysts with ligands like SPhos or XPhos.
- Optimization : Reaction conditions (e.g., 80–100°C in THF/H₂O or dioxane) and stoichiometric ratios (1:1.2 aryl halide to boronate ester) to minimize side products .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from ethanol/water mixtures .
Q. Basic: How can the purity and structural integrity of this compound be validated after synthesis?
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substitution patterns (e.g., methyl groups at positions 2,6 and the benzamide carbonyl) and boronate ester integration (δ ~1.3 ppm for pinacol methyl groups) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., ESI+ for [M+H]⁺) .
- X-ray Crystallography : For unambiguous structural confirmation, use programs like SHELXL ( ) or OLEX2 ( ) to refine crystal structures .
Q. Advanced: What strategies mitigate challenges in crystallizing this compound for structural analysis?
Crystallization difficulties often arise from flexible boronate esters or steric hindrance from methyl groups. Solutions include:
- Solvent Screening : Use mixed solvents (e.g., DCM/hexane) or slow diffusion methods.
- Derivatization : Co-crystallization with heavy atoms (e.g., iodine) to enhance diffraction .
- Low-Temperature Data Collection : Reduces thermal motion, improving data quality (e.g., 100 K with liquid nitrogen) .
- Twinned Data Refinement : SHELXL’s TWIN/BASF commands can resolve overlapping reflections .
Q. Advanced: How does the boronate ester influence the compound’s reactivity in cross-coupling reactions?
The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group enhances stability and reactivity:
- Steric Effects : Methyl groups protect the boron center, reducing protodeboronation .
- Electronic Effects : Electron-rich boron facilitates transmetallation with Pd⁰ catalysts.
- Applications : Enables Suzuki couplings with aryl chlorides (using RuPhos/Pd) or sterically hindered partners .
Note : Competitive deboronation may occur under strongly acidic/basic conditions; optimize pH (neutral to mild basic) .
Q. Advanced: What analytical approaches resolve contradictions in biological activity data for benzamide-boronate derivatives?
Discrepancies in bioactivity (e.g., enzyme inhibition vs. cytotoxicity) require:
- Dose-Response Studies : IC₅₀ determinations across multiple concentrations to rule out assay artifacts .
- Metabolic Stability Assays : LC-MS to assess boronate ester hydrolysis in cell media .
- Computational Modeling : DFT calculations (e.g., Gaussian) to correlate boron hybridization (sp² vs. sp³) with target binding .
Q. Advanced: How can stereochemical outcomes be controlled during functionalization of the benzamide core?
- Chiral Auxiliaries : Introduce temporary directing groups (e.g., Evans oxazolidinones) to enforce regioselectivity .
- Asymmetric Catalysis : Use chiral Pd catalysts (e.g., Josiphos ligands) for enantioselective C–H borylation .
- Dynamic Kinetic Resolution : Exploit boronate ester lability to favor one enantiomer under specific conditions .
Q. Advanced: What safety protocols are critical when handling this compound?
- Boronate Toxicity : Use gloves and fume hoods; monitor for boronic acid release (pH-sensitive) .
- Reactive Intermediates : Quench excess Pd catalysts with SiliaMetS Thiol or activated charcoal .
- Storage : Keep under inert gas (Ar/N₂) at –20°C to prevent hydrolysis .
Q. Basic: What are the primary applications of this compound in materials science?
- OLEDs : As a hole-transport layer precursor due to its electron-deficient benzamide core .
- Polymer Functionalization : As a monomer in Suzuki polycondensation for conjugated polymers .
Q. Basic: How is the boronate ester stability assessed under varying pH conditions?
- Kinetic Studies : Monitor by ¹¹B NMR in buffered solutions (pH 2–12). Hydrolysis peaks (δ ~18 ppm for boric acid) indicate degradation .
- HPLC-MS : Quantify boronate loss over time (retention time shifts) .
Q. Advanced: What computational tools predict the compound’s behavior in catalytic cycles?
Properties
Molecular Formula |
C16H24BNO3 |
---|---|
Molecular Weight |
289.2 g/mol |
IUPAC Name |
N,2,6-trimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide |
InChI |
InChI=1S/C16H24BNO3/c1-10-8-12(9-11(2)13(10)14(19)18-7)17-20-15(3,4)16(5,6)21-17/h8-9H,1-7H3,(H,18,19) |
InChI Key |
OHSLQZOANFBQNK-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2)C)C(=O)NC)C |
Origin of Product |
United States |
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